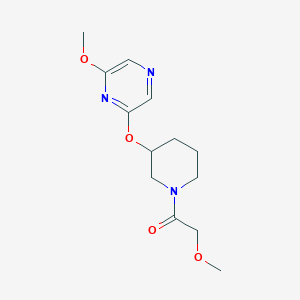

2-甲氧基-1-(3-((6-甲氧基吡嗪-2-基)氧基)哌啶-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel compounds related to 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone involves complex organic chemistry techniques. In the first paper, a series of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized. These compounds were characterized using 1H NMR, IR, mass spectral, and elemental analysis. The synthesis process likely involves multiple steps, including the formation of the piperidine ring and the attachment of various substituents to achieve the desired antileukemic properties .

In the second paper, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was prepared through a double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation. Desymmetrization and monofunctionalizations were then performed to achieve the desired piperidine-related alkaloids. This paper demonstrates the complexity of synthesizing piperidine derivatives and the importance of symmetry and functionalization in the synthesis process .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The first paper indicates that the presence of an electron-withdrawing halogen substituent at the para position on the phenyl ring enhances the in vitro potency against human leukemia cells. This suggests that the molecular structure, particularly the substituents on the phenyl ring, plays a significant role in the antileukemic activity of these compounds .

The second paper does not directly relate to the compound but provides insight into the synthesis of piperidine-related alkaloids. The molecular structure of these compounds, including the presence of allyl groups and the formation of oxazolidinone rings, is essential for their synthesis and potential biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives are complex and require precise control over reaction conditions. In the first paper, the synthesis of the ethanone derivatives likely involves nucleophilic substitution reactions, carbonyl chemistry, and the introduction of halogen substituents to achieve the desired antileukemic activity .

The second paper describes the use of iodocarbamation and decarbamation reactions as key steps in the synthesis of piperidine-related alkaloids. These reactions are important for the desymmetrization and functionalization of the piperidine ring, which is a core structure in many biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined by their molecular structure. The first paper suggests that the compounds have good antiproliferative activity, with IC50 values ranging from 1.6 to 8.0 µM. This indicates that the compounds have significant potency and could be further developed as antileukemic agents. The presence of electron-withdrawing substituents seems to enhance this activity .

The second paper does not provide specific physical and chemical properties of the synthesized compounds but highlights the importance of the piperidine ring and its derivatives in the synthesis of biologically active molecules. The physical and chemical properties of these compounds would be influenced by the degree of saturation, the presence of substituents, and the overall three-dimensional structure .

科学研究应用

合成和抗菌活性

已合成具有与 2-甲氧基-1-(3-((6-甲氧基吡嗪-2-基)氧基)哌啶-1-基)乙酮 相似的结构的化合物,并评价了它们的抗菌活性。例如,据报道合成了新的吡啶衍生物,对细菌和真菌表现出可变且适度的活性,表明在开发新的抗菌剂方面具有潜在应用 (Patel, Agravat, & Shaikh, 2011)。

抗过敏和抗炎特性

已经研究了几种具有哌啶和甲氧基吡嗪部分的化合物,以了解它们的抗过敏和抗炎特性。例如,合成用于抗过敏活性的衍生物在被动足过敏反应试验中表现出有效的活性,表明它们在抗过敏药物开发中的效用 (Walsh, Franzyshen, & Yanni, 1989)。

骨吸收抑制剂

对与查询化合物结构相关的非肽类 alphavbeta3 拮抗剂的研究强调了它们在预防和治疗骨质疏松症中的潜力。这些化合物表现出有效的体外特征和显着的体内功效,突出了它们的治疗潜力 (Hutchinson 等人,2003)。

神经保护作用

已经评估了具有甲氧基吡嗪和哌啶结构的化合物的神经保护作用,表明它们在改善动物模型中的认知功能和记忆重建方面具有潜力。这表明在治疗神经退行性疾病或认知障碍方面可能的应用 (张红英,2012)。

抗癌活性

甲氧基吡嗪和哌啶衍生物的研究也涉及抗癌应用。例如,对新化合物合成和表征的研究探索了它们对生物分子的细胞毒性作用和相互作用,暗示在癌症治疗中潜在的用途 (Govindhan 等人,2017)。

属性

IUPAC Name |

2-methoxy-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-18-9-13(17)16-5-3-4-10(8-16)20-12-7-14-6-11(15-12)19-2/h6-7,10H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBREEZFOADEAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)

![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2503834.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2503836.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)